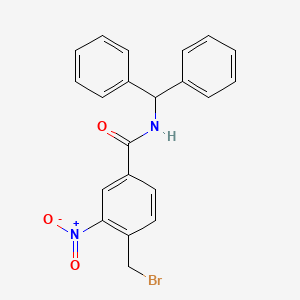
4-(Bromomethyl)-N-(diphenylmethyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-N-(diphenylmethyl)-3-nitrobenzamide is an organic compound with a complex structure that includes a bromomethyl group, a diphenylmethyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-N-(diphenylmethyl)-3-nitrobenzamide typically involves multiple steps. One common method includes the bromomethylation of a precursor compound using paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as the bromomethylating agents . This reaction minimizes the generation of highly toxic byproducts and is efficient in producing the desired bromomethylated product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-N-(diphenylmethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Products include azides or nitriles, depending on the nucleophile used.
Reduction: The major product is the corresponding amine.
Oxidation: Products include aldehydes or carboxylic acids.
Scientific Research Applications
4-(Bromomethyl)-N-(diphenylmethyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-N-(diphenylmethyl)-3-nitrobenzamide involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-(Bromomethyl)benzophenone
- 4-(Bromomethyl)phenylmethanone
Uniqueness
4-(Bromomethyl)-N-(diphenylmethyl)-3-nitrobenzamide is unique due to the presence of both a bromomethyl group and a nitrobenzamide moiety, which confer distinct reactivity and potential biological activity
Properties
CAS No. |
83792-39-6 |
|---|---|
Molecular Formula |
C21H17BrN2O3 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-benzhydryl-4-(bromomethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C21H17BrN2O3/c22-14-18-12-11-17(13-19(18)24(26)27)21(25)23-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,20H,14H2,(H,23,25) |
InChI Key |
HCRPQQCRMISFAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















